molecular formula C11H11N3O3S2 B15217236 N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 922504-49-2

N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide

Cat. No.: B15217236
CAS No.: 922504-49-2
M. Wt: 297.4 g/mol
InChI Key: OWJBCYWRKXZUGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of benzylsulfonyl chloride with 1,2,4-thiadiazole-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cell proliferation, making it effective against rapidly dividing cancer cells. Additionally, the compound’s sulfonamide group can interact with various proteins and enzymes, further contributing to its biological activity .

Properties

CAS No.

922504-49-2

Molecular Formula

C11H11N3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,2,4-thiadiazol-3-yl)acetamide

InChI

InChI=1S/C11H11N3O3S2/c1-8(15)12-10-13-11(18-14-10)19(16,17)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15)

InChI Key

OWJBCYWRKXZUGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NSC(=N1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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